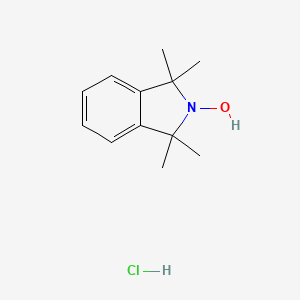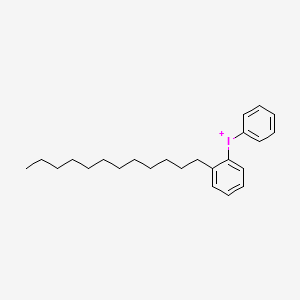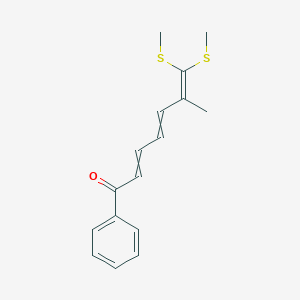
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, multiple double bonds, and two methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hepta-2,4,6-trien-1-one Backbone: This can be achieved through a series of aldol condensations and dehydration reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Addition of Methylsulfanyl Groups: The methylsulfanyl groups are typically added through nucleophilic substitution reactions using methylthiol as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with various functional groups replacing the methylsulfanyl groups.
Wissenschaftliche Forschungsanwendungen
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s multiple double bonds and phenyl group allow it to participate in various chemical reactions, influencing its behavior and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one: Unique due to its specific arrangement of functional groups.
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-ol: Similar structure but with a hydroxyl group.
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-amine: Contains an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its combination of a phenyl group, multiple double bonds, and two methylsulfanyl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
178320-76-8 |
|---|---|
Molekularformel |
C16H18OS2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
6-methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H18OS2/c1-13(16(18-2)19-3)9-7-8-12-15(17)14-10-5-4-6-11-14/h4-12H,1-3H3 |
InChI-Schlüssel |
LFSHJKJWSXHEKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(SC)SC)C=CC=CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
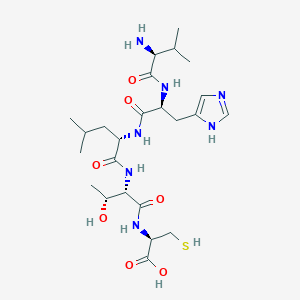


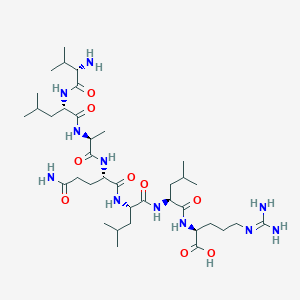


![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
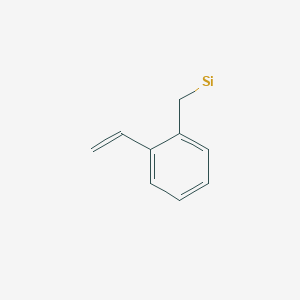
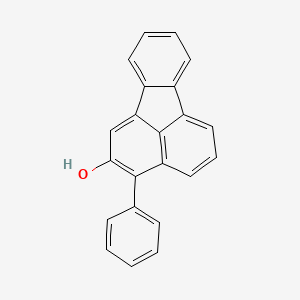
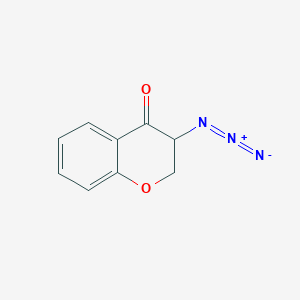
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
